2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide
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Overview
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide is a complex organic compound, notable for its intricate structure and diverse applications. It incorporates several functional groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials.
Initial steps may include the preparation of the intermediate 1,3-dioxo-1H-benzo[de]isoquinoline, which is then subjected to various condensation reactions with suitable ethyl and piperazine derivatives under controlled conditions.
The final step involves coupling with N-phenylacetamide under specific catalysts and solvents to yield the desired product.
Industrial Production Methods:
Industrial synthesis often employs scalable methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Continuous flow reactions and automated systems may be used to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in organic solvents.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution results in halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Important in the development of novel synthetic methodologies.
Biology:
Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
Explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry:
Utilized in material science for creating advanced polymers and coatings.
Mechanism of Action
Comparison and Uniqueness:
Compared to its analogs, such as other piperazine or benzoisoquinoline derivatives, 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide exhibits distinct chemical properties and biological activities.
Its unique structure allows for specific interactions and applications that may not be achievable with other compounds.
Comparison with Similar Compounds
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-3(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-4(3H)-yl)ethyl)piperazin-1-yl)-N-ethylacetamide
Hope you find this breakdown insightful! Let’s keep this chemistry lab buzzing with more discoveries.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-23(27-20-8-2-1-3-9-20)18-29-14-12-28(13-15-29)16-17-30-25(32)21-10-4-6-19-7-5-11-22(24(19)21)26(30)33/h1-11H,12-18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPZTQRPZFVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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